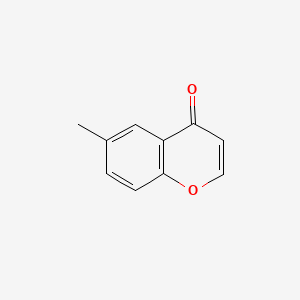

6-Methylchromone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXQVFXXVXOLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953444 | |

| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314041-54-8, 38445-23-7 | |

| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methylchromone: Structure, Properties, Synthesis, and Applications

Abstract

6-Methylchromone is a heterocyclic compound of significant interest, built upon the privileged benzopyran-4-one (chromone) scaffold. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry and a functional component in materials science. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its chemical structure, physicochemical and spectroscopic properties, validated synthetic protocols, and key applications. We delve into the causality behind its characterization methods and synthetic strategies, offering a field-proven perspective on its utility and potential.

The Chromone Scaffold: A Privileged Structure in Drug Discovery

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The chromone (4H-1-benzopyran-4-one) ring system is a quintessential example of such a scaffold. Its rigid, planar structure, combined with a hydrogen bond-accepting carbonyl group and a weakly basic ether oxygen, allows for diverse interactions with biological macromolecules.

Derivatives of the chromone core are found in numerous natural products and synthetic compounds exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This compound, by incorporating a methyl group onto this versatile scaffold, modifies the electronic and lipophilic properties of the parent ring, making it a crucial intermediate for developing targeted therapeutic agents.

Chemical Identity and Structure

The foundational step in understanding the utility of this compound is a precise characterization of its molecular structure.

The structure consists of a bicyclic system where a benzene ring is fused to a pyran-4-one ring. The methyl group at the C-6 position is a key feature, influencing the molecule's reactivity and biological interactions.

Caption: Chemical Structure of this compound with IUPAC numbering.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 6-methylchromen-4-one | [1] |

| Synonyms | 6-Methyl-4H-chromen-4-one, 6-Methyl-4-oxo-4H-1-benzopyran | |

| CAS Number | 38445-23-7 | [1] |

| Molecular Formula | C₁₀H₈O₂ | [1] |

| Molecular Weight | 160.17 g/mol |[1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is critical for purification, characterization, and downstream application development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to pale cream crystalline solid | |

| Melting Point | 82-90 °C | |

| Purity | Typically ≥98% (by GC) | |

| Storage | Store at 0-8 °C, protected from light |

| Hydrated Form | A hydrate form (CAS 207511-19-1) also exists with a melting point of 76-78 °C.[2] | |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The choice of method is causal: Mass Spectrometry confirms the mass and fragmentation, IR confirms functional groups, and NMR elucidates the precise connectivity of atoms.

Mass Spectrometry (MS): In electron impact Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a distinct fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak is observed at m/z = 160, corresponding to the molecular weight of the compound.[1]

-

Key Fragments: A significant peak at m/z = 131 arises from the characteristic retro-Diels-Alder (rDA) fragmentation of the chromone ring, involving the loss of a CO molecule followed by a hydrogen rearrangement, or directly from the loss of the formyl radical. Another notable fragment appears at m/z = 131.[1]

Infrared (IR) Spectroscopy: The IR spectrum reveals the key functional groups. Using the Attenuated Total Reflectance (ATR) technique provides a clean spectrum of the solid material.

-

~1650-1630 cm⁻¹: A strong, sharp absorption band characteristic of the α,β-unsaturated ketone (C=O) stretching vibration of the pyrone ring.

-

~1600-1450 cm⁻¹: Multiple sharp bands corresponding to the C=C stretching vibrations within the aromatic benzene ring.

-

~1250-1200 cm⁻¹: A strong band associated with the asymmetric C-O-C (aryl-vinyl ether) stretching.

-

~3050-3000 cm⁻¹: Weak to medium bands from the aromatic and vinylic C-H stretching.

-

~2950-2850 cm⁻¹: Weak bands corresponding to the C-H stretching of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation in solution. While a dedicated spectrum for this compound is not readily published, its spectrum can be reliably predicted based on the known spectra of closely related analogs like 3-methylchromone and general principles.[3] The data below is an expert prediction based on established chemical shift theory.

-

¹H NMR (predicted, in CDCl₃, 400 MHz):

-

δ ~ 8.10 ppm (s, 1H): H-5 proton, deshielded by the anisotropic effect of the adjacent carbonyl group.

-

δ ~ 7.85 ppm (d, J ≈ 6.0 Hz, 1H): H-2 proton on the pyrone ring.

-

δ ~ 7.50 ppm (dd, J ≈ 8.4, 2.0 Hz, 1H): H-7 proton, ortho-coupled to H-8 and meta-coupled to H-5.

-

δ ~ 7.35 ppm (d, J ≈ 8.4 Hz, 1H): H-8 proton, ortho-coupled to H-7.

-

δ ~ 6.30 ppm (d, J ≈ 6.0 Hz, 1H): H-3 proton on the pyrone ring, coupled to H-2.

-

δ ~ 2.45 ppm (s, 3H): The singlet corresponding to the methyl protons (CH₃) at C-6.

-

-

¹³C NMR (predicted, in CDCl₃, 100 MHz):

-

δ ~ 178.0 ppm: Carbonyl carbon (C-4).

-

δ ~ 156.0 ppm: C-2.

-

δ ~ 154.0 ppm: C-8a (oxygen-bearing aromatic carbon).

-

δ ~ 138.0 ppm: C-6 (methyl-bearing aromatic carbon).

-

δ ~ 134.0 ppm: C-7.

-

δ ~ 125.0 ppm: C-5.

-

δ ~ 123.0 ppm: C-4a.

-

δ ~ 118.0 ppm: C-8.

-

δ ~ 112.0 ppm: C-3.

-

δ ~ 21.0 ppm: Methyl carbon (CH₃).

-

Synthesis and Reaction Mechanisms

The synthesis of the chromone scaffold is a well-established field. The Kostanecki–Robinson reaction is a classical and robust method for producing 2-alkylchromones from o-hydroxyaryl ketones.[4][5] This protocol is a self-validating system; successful formation of the product is confirmed by the characteristic spectroscopic data described above.

Recommended Synthetic Protocol: The Kostanecki–Robinson Reaction

This protocol describes the synthesis of this compound starting from 2'-Hydroxy-5'-methylacetophenone. The choice of acetic anhydride and sodium acetate is causal; the anhydride acts as both the acylating agent and the source of the C-2 and C-3 atoms of the pyrone ring, while the sodium acetate serves as the necessary base to catalyze the intramolecular condensation.[4]

Materials:

-

2'-Hydroxy-5'-methylacetophenone

-

Acetic Anhydride (Ac₂O)

-

Anhydrous Sodium Acetate (NaOAc)

-

Ethanol (for recrystallization)

-

Ice water

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, thoroughly mix 2'-Hydroxy-5'-methylacetophenone (1 equivalent) and anhydrous sodium acetate (2.5 equivalents).

-

Reaction Initiation: Add acetic anhydride (5 equivalents) to the flask. Equip the flask with a reflux condenser.

-

Thermal Cyclization: Heat the reaction mixture in an oil bath to 180-190 °C. Maintain this temperature with stirring for 8-10 hours. The high temperature is necessary to drive the intramolecular aldol condensation and subsequent dehydration.[6]

-

Work-up and Precipitation: Allow the mixture to cool to approximately 100 °C. Carefully and slowly pour the warm reaction mixture into a beaker of vigorously stirred ice water. This hydrolyzes the excess acetic anhydride and precipitates the crude product.

-

Isolation: Allow the precipitate to fully form by leaving it in the cold water bath or refrigerating overnight. Collect the solid product via vacuum filtration.

-

Purification: Wash the crude solid on the filter with copious amounts of cold water to remove residual salts and acetic acid. The primary purification method is recrystallization from ethanol to yield pure, crystalline this compound.

Caption: Experimental workflow for the Kostanecki–Robinson synthesis.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile starting material and scaffold. Its value lies in the chemical "handles" it possesses for further elaboration.

A Foundational Scaffold in Medicinal Chemistry

The true expertise in applying this compound lies in recognizing its potential as a core for building vast libraries of bioactive compounds. The methyl group at C-6 provides a lipophilic anchor and can influence metabolic stability and receptor binding.

-

Anti-inflammatory and Anticancer Agents: It serves as a key building block in the synthesis of more complex molecules with potential anti-inflammatory and anti-cancer properties.

-

Enzyme Inhibition: The chromone core is known to be a scaffold for various enzyme inhibitors.[3] By modifying the 2- and 3-positions of this compound, researchers can develop potent and selective inhibitors for targets like kinases, monoamine oxidases (MAO), and carbonic anhydrases.

-

Antioxidant Properties: The chromone structure contributes to antioxidant activity, making its derivatives of interest in cosmetic and dermatological formulations for skin protection.

Caption: this compound as a central scaffold for diverse applications.

Utility in Materials Science

Beyond pharmaceuticals, the benzopyrone system is an effective chromophore.

-

Fluorescent Dyes: The conjugated π-system of this compound makes it a useful core for developing fluorescent probes. Further functionalization can tune its absorption and emission wavelengths, making it suitable for biological imaging and diagnostics.

Safety and Handling

As a laboratory chemical, this compound requires standard safety precautions.

-

GHS Hazards: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 0-8 °C.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for innovation in science. Its well-defined structure, predictable spectroscopic properties, and robust synthesis make it a reliable and valuable intermediate. For researchers in drug discovery, it offers a proven "privileged scaffold" to build upon, enabling the rapid development of novel therapeutic candidates. In materials science, its inherent chromophoric nature provides a foundation for new dyes and probes. This guide has provided the core technical knowledge and field-proven protocols necessary to effectively utilize this compound in advanced research and development settings.

References

-

PubChem. (n.d.). 3-Formyl-6-methylchromone. National Center for Biotechnology Information. Available at: [Link]

-

Margreat, S., et al. (n.d.). 1H NMR spectrum of 3-formyl this compound. ResearchGate. Available at: [Link]

-

SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003375). HMDB. Available at: [Link]

-

Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Cape Town. Available at: [Link]

-

Wikipedia. (n.d.). Kostanecki acylation. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. (2021). FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY. Available at: [Link]

-

Krackeler Scientific, Inc. (n.d.). 3-Formyl-6-methylchromone. Krackeler Scientific. Available at: [Link]

Sources

An In-Depth Technical Guide to 6-Methylchromone: Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones (4H-chromen-4-ones) represent a privileged heterocyclic scaffold, forming the core structure of numerous naturally occurring compounds and synthetic molecules of significant pharmacological interest.[1][2] Their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, have established them as a focal point in medicinal chemistry and drug discovery.[1][2] This guide provides a comprehensive technical overview of a key derivative, 6-Methylchromone, focusing on its chemical and physical properties, synthetic methodologies, and protocols for evaluating its biological activity. The information herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively work with this versatile compound.

Part 1: Core Chemical and Physical Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. This compound is a solid, typically appearing as a colorless to pale cream crystalline substance.[3]

Key Identifiers and Properties

Quantitative data for this compound is summarized in the table below, providing at-a-glance access to its core specifications.

| Property | Value | Source(s) |

| CAS Number | 38445-23-7 | PubChem[4], Chem-Impex[3] |

| Molecular Formula | C₁₀H₈O₂ | PubChem[4], Chem-Impex[3] |

| Molecular Weight | 160.17 g/mol | PubChem[4], Chem-Impex[3] |

| IUPAC Name | 6-methylchromen-4-one | PubChem[4] |

| Synonyms | 6-Methyl-4H-chromen-4-one | PubChem[4] |

| Melting Point | 82-90 °C | Chem-Impex[3] |

| Appearance | Colorless to pale cream crystalline solid | Chem-Impex[3] |

Part 2: Synthesis of the this compound Scaffold

The synthesis of the chromone core is a well-established area of organic chemistry, with numerous methods developed to achieve efficient cyclization. The selection of a synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Conceptual Synthetic Workflow

A common and effective strategy for synthesizing the 4H-chromen-4-one scaffold involves the cyclization of a 2'-hydroxyacetophenone derivative. This process transforms an acyclic precursor into the bicyclic chromone system.

Caption: General synthetic pathway for this compound.

Representative Synthetic Protocol: Microwave-Assisted Aldol Condensation

This protocol is adapted from modern methodologies that utilize microwave irradiation to accelerate the reaction, leading to efficient, one-step synthesis of chromone scaffolds.[1]

Disclaimer: This protocol is representative and should be adapted and optimized by a qualified chemist. All work should be performed in a suitable fume hood with appropriate personal protective equipment.

Materials:

-

2'-Hydroxy-5'-methylacetophenone

-

Appropriate aldehyde (e.g., paraformaldehyde for a simple chromone, though this protocol is generalized)

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

10% Sodium Hydroxide (NaOH)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, prepare a 0.4 M solution of 2'-Hydroxy-5'-methylacetophenone in ethanol.

-

Reagent Addition: Add the aldehyde (1.1 equivalents) and DIPA (1.1 equivalents) to the solution.

-

Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling, dilute the reaction mixture with dichloromethane.

-

Aqueous Extraction: Wash the organic layer sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.

Causality: The base (DIPA) facilitates an aldol-type condensation between the acetophenone and the aldehyde. The high temperature achieved with microwave heating drives the subsequent intramolecular cyclization and dehydration to form the stable aromatic pyrone ring.[1]

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation is critical. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed information about the molecular framework. The following is a standardized protocol for sample preparation.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[5]

-

Solvent Selection: Use deuterated chloroform (CDCl₃), a common and effective solvent for chromone derivatives.[5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particulates are present.[5]

-

Referencing: The residual solvent peak (CDCl₃: δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) can be used for chemical shift referencing.[5]

Expected Spectral Features (Based on Chromone Scaffold and Derivatives):

-

¹H NMR:

-

Aromatic protons on the benzene ring will appear in the δ 7.0-8.5 ppm region. The substitution pattern will dictate the specific splitting patterns (doublets, doublet of doublets).

-

A singlet for the methyl group (C6-CH₃) will be observed in the upfield aromatic or benzylic region (δ ~2.4-2.6 ppm).

-

The two protons on the pyrone ring (H2 and H3) will appear as distinct doublets, typically with H2 being further downfield.

-

-

¹³C NMR:

-

The carbonyl carbon (C4) will be the most downfield signal (δ > 175 ppm).

-

Aromatic and vinylic carbons will appear in the δ 110-160 ppm range.

-

The methyl carbon will be the most upfield signal (δ ~20-25 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound on PubChem.[4]

Key Vibrational Bands:

-

~1650-1630 cm⁻¹: A strong, sharp peak corresponding to the C=O (ketone) stretch of the γ-pyrone ring.

-

~1600-1450 cm⁻¹: Several bands corresponding to C=C stretching vibrations within the aromatic and pyrone rings.

-

~3100-3000 cm⁻¹: C-H stretching for the aromatic and vinylic protons.

-

~3000-2850 cm⁻¹: C-H stretching for the methyl group.

Part 4: Biological Activity and Mechanistic Insights

Chromone derivatives are renowned for their antioxidant and anti-inflammatory properties.[3] These activities are central to their therapeutic potential.

Antioxidant Activity: Mechanism of Action

The antioxidant capacity of chromones stems from their ability to neutralize harmful reactive oxygen species (ROS). This occurs primarily through two direct mechanisms:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.[6]

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, which is often followed by proton transfer.[7]

Caption: Dual antioxidant mechanisms of chromone derivatives.

Anti-inflammatory Activity: NF-κB Pathway Modulation

Chronic inflammation is linked to the over-activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[8] NF-κB controls the expression of many pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[9][10]

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[10] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB. This frees NF-κB to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[8][10] Many anti-inflammatory compounds, including chromone derivatives, are investigated for their ability to inhibit one or more steps in this pathway, thereby reducing the inflammatory response.

Part 5: Standardized Protocols for Biological Evaluation

To ensure data is reliable and reproducible, standardized assays are essential. The following protocols are foundational for assessing the antioxidant and anti-inflammatory potential of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the capacity of a compound to act as a free radical scavenger.[11]

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color with a maximum absorbance at ~517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine, causing the absorbance to decrease.[3][11]

Materials:

-

This compound (or test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic Acid, Trolox)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a stock solution of this compound in methanol. Perform serial dilutions to create a range of test concentrations.

-

-

Assay in Microplate:

-

To each well, add 20 µL of the sample, standard, or methanol (for the control).

-

Add 200 µL of the DPPH working solution to all wells and mix gently.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

-

Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

-

% Inhibition = [ (A_control - A_sample) / A_control ] * 100[3]

-

Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

-

IC₅₀ Determination: Plot the % Inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)

This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

Principle: LPS stimulates murine macrophage cells (e.g., RAW 264.7) to produce NO via the iNOS enzyme. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM culture medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO, then diluted in media)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (for standard curve)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[13]

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

-

Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[13]

-

Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Griess Assay:

-

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess reagent (mix Part A and Part B 1:1 immediately before use) to each well containing supernatant.[13]

-

-

Measurement: After a 10-15 minute incubation at room temperature protected from light, measure the absorbance at 540 nm.[12]

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

-

Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed NO inhibition is not due to cytotoxicity.[12]

Conclusion

This compound serves as a valuable scaffold in chemical and pharmaceutical research. Its straightforward synthesis, combined with significant antioxidant and anti-inflammatory potential, makes it an attractive starting point for the development of novel therapeutic agents. The standardized protocols and mechanistic insights provided in this guide offer a solid framework for researchers to explore the full potential of this and related chromone derivatives, ensuring that experimental work is grounded in established, verifiable methodologies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

-

Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters. [Link]

-

Rao, H. S. P., & Tangeti, V. S. (2013). Synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates. Journal of Chemical Sciences. [Link]

-

G-Biosciences. DPPH Antioxidant Assay. [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). Advances in Heterocyclic Chemistry. [Link]

-

Fankam, A. G., et al. (2020). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. MDPI. [Link]

-

PubChem. 3-Formyl-6-methylchromone. National Center for Biotechnology Information. [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry. [Link]

-

Jung, J. C., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

-

LookChem. 6-methyl-3-[(phenylimino)methyl]-4H-chromen-4-one. [Link]

-

ResearchGate. Structural, Spectroscopic analysis (FT-IR, FT-Raman & UV-Visible), NBO and Molecular Docking investigation of 3-formyl-6-methylchromone. [Link]

-

Czompa, A., et al. (2018). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Molecules. [Link]

-

Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. [Link]

-

ResearchGate. Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone). [Link]

-

Kim, K. M., et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry. [Link]

-

Zhang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Scientific Reports. [Link]

-

Qureshi, A. A., et al. (2011). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease. [Link]

-

Intiquilla, A., et al. (2019). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Agricultural and Food Chemistry. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Lee, S., et al. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [Link]

-

Nikolova, I. G., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Minter, D. E., Marchand, A. P., & Tsay, F.-R. (1998). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol. Magnetic Resonance in Chemistry. [Link]

-

Loo, Y. Y. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Antioxidants. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0316964). [Link]

-

Scott, J. W., et al. (1975). Antioxidant activity of 5-alkoxymethyl-6-chromanols. Journal of Medicinal Chemistry. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

-

Bhatt, D., & Ghosh, S. (2014). Regulation of the NF-κB-mediated transcription of inflammatory genes. Frontiers in Immunology. [Link]

-

Ferreira, I., et al. (2021). Recent Overview of Potent Antioxidant Activity of Coordination Compounds. MDPI. [Link]

-

Wang, L., et al. (2022). NF-kB memory coordinates transcriptional responses to dynamic inflammatory stimuli. Cell Systems. [Link]

-

R Discovery. NF-κB Activation Research Articles. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Chromone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds demonstrating significant biological activity. These are termed "privileged structures" for their ability to interact with multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery.[1][2][3] The chromone, or 4H-chromen-4-one, a simple bicyclic system consisting of a benzene ring fused to a γ-pyrone ring, is a quintessential example of such a scaffold.[4][5] Ubiquitous in the plant kingdom, particularly as the core of flavonoids and isoflavones, chromone derivatives are integral components of the human diet and traditional medicines.[4][6][7] Their rigid, planar structure and strategic placement of a hydrogen bond-accepting ketone and an ether oxygen provide an ideal template for designing molecules with high affinity and selectivity for various biological targets.[8][9] This guide offers a deep dive into the multifaceted biological significance of the chromone core, detailing its pharmacological activities, mechanisms of action, and its proven value in the development of novel therapeutics.

A Spectrum of Biological Activities: The Versatility of the Chromone Core

The chromone scaffold is the foundation for a vast array of compounds with a remarkable breadth of pharmacological activities.[6][10] This versatility stems from the ease with which the core can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.[5][10] The type, number, and position of substituents attached to the chromone ring play a critical role in defining its therapeutic potential, leading to a wide range of applications from anticancer to anti-inflammatory and antimicrobial agents.[5][10]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Chromone derivatives have emerged as highly promising candidates in oncology, exhibiting potent activity against numerous cancer cell lines through diverse mechanisms of action.[11][12][13] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways that are often deregulated in cancer.[5][14]

Mechanism of Action: Kinase Inhibition and Pathway Modulation

A primary mechanism by which chromones exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[11] For instance, certain chromone derivatives have been shown to be potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is hyperactivated in many cancers.[6][15][16] By blocking this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis.[15]

Another key target is the mitogen-activated protein kinase (MAPK) pathway, which controls cellular processes like proliferation and inflammation.[6] Chromone-based molecules have been developed that inhibit specific kinases within this cascade, such as p38α MAPK, thereby controlling cell growth.[6] Furthermore, some derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGFR), a key player in angiogenesis, which is the process of new blood vessel formation that tumors require to grow and metastasize.[6]

Signaling Pathway Visualization: Chromone Derivative Targeting the PI3K/Akt/mTOR Pathway

Caption: Chromone derivatives can inhibit the PI3K enzyme, blocking the downstream signaling cascade that promotes cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Selected Chromone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Epiremisporine H | HT-29 (Colon) | 21.17 ± 4.89 | [13][17] |

| Epiremisporine H | A549 (Lung) | 31.43 ± 3.01 | [13][17] |

| Thienopyrimidine-Chromone Hybrid (Compound 29) | PC-3 (Prostate) | 0.85 ± 0.04 | [6] |

| Thienopyrimidine-Chromone Hybrid (Compound 29) | H460 (Lung) | 1.2 ± 0.3 | [6] |

| Benzofuran-Chromone Hybrid (Compound 3) | MCF-7 (Breast) | 0.056 ± 0.0027 | [6] |

| Chromone Carboxamide (Compound 17) | MCF-7 (Breast) | 0.9 | [6] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[18][19] Chromone derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators.[6][20]

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of chromones are frequently mediated through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for producing pro-inflammatory prostaglandins and leukotrienes.[6] Additionally, many chromone derivatives can suppress the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).[18][19]

A specific example is the novel chromone derivative DCO-6, which has been shown to inhibit the LPS-induced activation of the p38 MAPK pathway.[21][22] DCO-6 achieves this by impairing the production of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, an upstream activator of p38.[21][22] This targeted inhibition of a key inflammatory signaling pathway highlights the potential for developing highly specific anti-inflammatory drugs based on the chromone scaffold.[21]

Signaling Pathway Visualization: Anti-inflammatory Action of Chromone Derivative DCO-6

Caption: The chromone derivative DCO-6 inhibits LPS-induced ROS production, preventing the TRAF6-ASK1 complex formation and subsequent p38 MAPK activation, thereby reducing inflammation.[21][22]

Antioxidant and Antimicrobial Activities

Many chromone derivatives exhibit potent antioxidant activity, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS). This activity is often attributed to the presence of phenolic hydroxyl groups on the chromone scaffold, which can donate a hydrogen atom to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating this capacity.[3][23]

Furthermore, the chromone scaffold is a key component in compounds with significant antimicrobial properties, showing activity against a range of bacteria and fungi.[6][24] Their mechanism of action can involve enzyme inhibition or disruption of microbial cell structures.

Structure-Activity Relationships (SAR): Designing Potent Chromone Derivatives

The biological activity of a chromone derivative is highly dependent on the nature and position of its substituents.[10] Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds and designing more potent and selective drugs.[25]

-

For Anticancer Activity: Studies have shown that adding a fluorine atom at the 6-position of the chromone core can enhance cytotoxic activity against breast cancer cells.[6] Conversely, replacing fluorine with chloro or methyl groups tends to decrease activity. The nature of the side chain is also critical; for example, a propyl side chain on an amide group has been shown to increase potency.[6]

-

For Anti-inflammatory Activity: SAR studies on chromone carboxamides revealed that electron-withdrawing groups (like fluoro) at the 6-position positively impact activity.[20] Another study found that a methoxy group at the 7-position, along with a hydrogen bond donor on a 2-phenoxy ring, greatly enhances the inhibition of superoxide anion generation in neutrophils.[13] The presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7, can also enhance anti-inflammatory effects.[18][19]

Experimental Protocols: Synthesis and Biological Evaluation

To ensure the trustworthiness and practical utility of this guide, this section provides detailed, field-proven protocols for the synthesis of a representative chromone and for key biological assays.

Protocol 1: Synthesis of (E)-2-Styrylchromones via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic and reliable method for synthesizing the 1,3-diketone precursor required for chromone and flavone construction.[1][8][9][26]

Step 1: O-Acylation of 2'-Hydroxyacetophenone

-

Dissolve 2'-hydroxyacetophenone (1 equivalent) and a substituted cinnamic acid (1.1 equivalents) in a suitable solvent like pyridine or acetone.

-

Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or an acyl chloride version of the cinnamic acid.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off any precipitate (e.g., dicyclohexylurea if DCC is used).

-

Pour the filtrate into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-cinnamoyl ester. Purify by recrystallization or column chromatography if needed.

Step 2: Baker-Venkataraman Rearrangement to form 1,3-Diketone

-

Dissolve the O-cinnamoyl ester from Step 1 in an anhydrous solvent such as pyridine or tetrahydrofuran (THF).

-

Add a strong base, such as powdered potassium hydroxide (KOH) or sodium hydride (NaH) (2-3 equivalents), portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 3-5 hours. The formation of the diketone can be monitored by TLC.

-

After completion, carefully acidify the reaction mixture with dilute acetic acid or HCl to neutralize the base.

-

Extract the product with an appropriate organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude 1-(2-hydroxyphenyl)-1,3-diketone.

Step 3: Acid-Catalyzed Cyclodehydration to form (E)-2-Styrylchromone

-

Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the mixture for 2-4 hours, monitoring the cyclization by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain the (E)-2-styrylchromone.

Workflow Visualization: Synthesis and Evaluation of a Novel Chromone Derivative

Caption: A typical workflow for the synthesis of a novel chromone derivative followed by its biological evaluation using standard in vitro assays.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[14][27] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test chromone compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO in medium) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[27]

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble purple formazan.[24][27]

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value, the concentration that inhibits cell growth by 50%.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.[3][23][28]

-

Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[3] This solution should be freshly made and protected from light.

-

Sample Preparation: Prepare serial dilutions of the test chromone compounds in the same solvent used for the DPPH solution.

-

Reaction Setup: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 200 µL).

-

Sample Addition: Add a small volume of the various sample dilutions to the respective wells (e.g., 20 µL). Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (solvent only).

-

Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[3][28]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][28]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100 Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.[23]

Conclusion and Future Perspectives

The chromone scaffold has unequivocally established its status as a privileged structure in medicinal chemistry.[1][2][3][10] Its widespread natural occurrence, synthetic tractability, and capacity to interact with a multitude of biological targets make it an enduringly attractive framework for drug discovery.[6][29] The diverse pharmacological activities, ranging from anticancer and anti-inflammatory to antioxidant and antimicrobial, underscore its vast therapeutic potential.[10][14][21][30]

Future research will likely focus on the design of multi-target chromone derivatives, leveraging the scaffold's versatility to address complex diseases like cancer and neurodegenerative disorders with a single chemical entity. Advances in synthetic methodologies will continue to expand the accessible chemical space, allowing for the creation of novel chromone libraries with enhanced potency and specificity. As our understanding of the intricate signaling pathways underlying disease deepens, the chromone scaffold will remain a vital and powerful tool in the arsenal of medicinal chemists, paving the way for the next generation of innovative therapeutics.

References

-

Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PubMed. [Link]

-

Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. National Institutes of Health. [Link]

-

Baker–Venkataraman rearrangement. Wikipedia. [Link]

-

Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. LinkedIn. [Link]

-

Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. ACS Publications. [Link]

-

DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]

-

Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Publishing. [Link]

-

Chromones: Privileged scaffold in anticancer drug discovery. PubMed. [Link]

-

Health benefits of chromones: common ingredients of our daily diet. Semantic Scholar. [Link]

-

Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. [Link]

-

Synthesis, Anti-Inflammatory Activity, and Conformational Relationship Studies of Chromone Derivatives Incorporating Amide Groups. PlumX. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

- Baker-Venk

-

Chromones: Privileged scaffold in anticancer drug discovery. ResearchGate. [Link]

-

Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. [Link]

-

Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. ResearchGate. [Link]

-

Chemical structures of kinase inhibitory chromone analogs. ResearchGate. [Link]

-

Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI. [Link]

-

Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. ResearchGate. [Link]

-

DPPH Radical Scavenging Assay. MDPI. [Link]

-

DPPH Antioxidant Assay. G-Biosciences. [Link]

-

The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. MDPI. [Link]

-

A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. PubMed. [Link]

-

Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ACS Publications. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. [Link]

-

SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

-

structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. ResearchGate. [Link]

-

A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. Semantic Scholar. [Link]

-

Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. [Link]

-

Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. PubMed Central. [Link]

-

PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. Bio-Connect. [Link]

-

Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. PlumX [plu.mx]

- 19. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 24. MTT (Assay protocol [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 28. mdpi.com [mdpi.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Natural Occurrence and Isolation of Chromone Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural distribution of chromone derivatives and the technical methodologies for their isolation and purification. It emphasizes the rationale behind experimental choices, offering field-proven insights to navigate the complexities of natural product chemistry.

Introduction to Chromones: A Privileged Scaffold

Chromones (4H-1-benzopyran-4-ones) are a significant class of oxygen-containing heterocyclic compounds. Their core structure, a benzopyran ring with a ketone group at position 4, serves as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The natural diversity of chromones, arising from various substitutions on the core structure, makes them a fertile ground for drug discovery and development.

Natural Occurrence and Distribution

Chromone derivatives are widely distributed throughout the plant and fungal kingdoms, with some occurrences reported in bacteria.

-

Plant Kingdom : The highest concentration and diversity of chromones are found in the plant kingdom. They are particularly abundant in families such as Fabaceae (legumes), Thymelaeaceae , Apiaceae , and Lamiaceae . For instance, the genus Aloe is well-known for its C-glycosylchromones like aloesin and aloeresin D. The resin of Aquilaria species (agarwood) is a rich source of various 2-(2-phenylethyl)chromones, which contribute to its characteristic fragrance and medicinal properties.

-

Fungi and Endophytes : Fungi, particularly endophytic fungi that live symbiotically within plants, are a promising source of novel chromone derivatives. These microorganisms often produce unique secondary metabolites, including chromones with unusual substitution patterns, as part of their defense mechanisms or ecological interactions.

-

Bacteria : While less common than in plants and fungi, some bacteria are also known to produce chromone derivatives.

Table 1: Examples of Natural Chromone Derivatives and Their Sources

| Chromone Derivative | Natural Source | Key Pharmacological Activity |

| Aloesin | Aloe vera | Tyrosinase inhibitor, Anti-inflammatory |

| Khellin | Ammi visnaga | Vasodilator, Antispasmodic |

| Eugenitin | Syzygium aromaticum (Clove) | Antifungal, Antibacterial |

| 2-(2-Phenylethyl)chromones | Aquilaria sinensis (Agarwood) | Neuroprotective, Anti-inflammatory |

| Peucenin | Peucedanum officinale | Antioxidant |

Principles of Isolation and Purification: A Strategic Workflow

The isolation of pure chromone derivatives from a complex natural matrix is a multi-step process that requires a strategic combination of extraction, fractionation, and chromatography. The overall goal is to systematically remove unwanted compounds, concentrating the target chromones for final purification.

The choice of methodology is dictated by the physicochemical properties of the target chromone (e.g., polarity, molecular weight, presence of glycosidic moieties) and the nature of the source material.

General Isolation Workflow

A typical workflow involves initial extraction from the raw biomass, followed by partitioning to separate compounds based on their polarity, and finally, a series of chromatographic steps to achieve high purity.

6-Methylchromone spectroscopic data analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Methylchromone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₀H₈O₂), a key heterocyclic scaffold in medicinal chemistry and natural product synthesis. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this compound. The guide moves beyond mere data presentation, delving into the causal relationships between molecular structure and spectral output, thereby providing actionable, field-proven insights. All protocols and interpretations are grounded in established principles and supported by authoritative references.

Introduction: The Significance of this compound

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1][2] Their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] this compound, a simple substituted chromone, serves as a fundamental building block and a model compound for understanding the physicochemical properties of this important class.

Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic analysis provides the necessary toolkit to achieve this with high fidelity. This guide will dissect the characteristic spectral signatures of this compound, offering a validated framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. The most common choice is deuterated chloroform (CDCl₃) due to its excellent dissolving power for many organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative for more polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.9 - 8.1 | Doublet (d) | ~6.0 | 1H |

| H-3 | ~6.2 - 6.4 | Doublet (d) | ~6.0 | 1H |

| H-5 | ~8.0 - 8.2 | Singlet (s) or narrow d | < 2.0 | 1H |

| H-7 | ~7.4 - 7.6 | Doublet (d) | ~8.4 | 1H |

| H-8 | ~7.3 - 7.5 | Doublet (d) | ~8.4 | 1H |

| 6-CH₃ | ~2.4 - 2.5 | Singlet (s) | - | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Methyl Protons (6-CH₃): The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet in the upfield region (~2.45 ppm).

-

Aromatic Protons (H-5, H-7, H-8):

-

H-5: This proton is deshielded by the anisotropic effect of the nearby carbonyl group (C=O), causing it to appear far downfield (~8.1 ppm). It shows a narrow signal, often a singlet or a narrow doublet, due to a small four-bond coupling to H-7.

-

H-7 and H-8: These protons are part of a standard ortho-coupled system on the benzene ring. H-7 is adjacent to the electron-donating methyl group, while H-8 is adjacent to the ether oxygen. They appear as doublets with a typical ortho coupling constant (J ≈ 8.4 Hz).

-

-

Pyrone Ring Protons (H-2, H-3):

-

H-2: This proton is adjacent to the electron-withdrawing ether oxygen and is also in a vinylic position, causing it to be significantly deshielded.

-

H-3: This proton is beta to the carbonyl group. The mutual coupling between H-2 and H-3 results in two distinct doublets, each with a coupling constant of approximately 6.0 Hz.

-

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their functional group identity.

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) | Carbon Type |

| C-2 | ~156 | CH (Olefinic) |

| C-3 | ~112 | CH (Olefinic) |

| C-4 | ~177 | C (Carbonyl) |

| C-4a | ~124 | C (Aromatic) |

| C-5 | ~126 | CH (Aromatic) |

| C-6 | ~135 | C (Aromatic) |

| C-7 | ~134 | CH (Aromatic) |

| C-8 | ~118 | CH (Aromatic) |

| C-8a | ~154 | C (Aromatic) |

| 6-CH₃ | ~21 | CH₃ (Alkyl) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-4): The most deshielded signal in the spectrum (~177 ppm) is unequivocally assigned to the ketone carbonyl carbon.

-

Oxygen-Bound Carbons (C-2, C-8a): The carbons directly attached to the electronegative oxygen atom (C-2 and C-8a) appear significantly downfield (~156 and ~154 ppm, respectively).

-

Aromatic and Olefinic Carbons: The remaining signals between ~112 and ~135 ppm correspond to the carbons of the benzene and pyrone rings. Quaternary carbons (C-4a, C-6, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Methyl Carbon (6-CH₃): The alkyl carbon of the methyl group is the most shielded, appearing at the highest field (~21 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-IR Acquisition

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Record the spectrum, typically in the range of 4000–400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3050-3100 | C-H Stretch | Aromatic & Vinylic C-H | Medium |

| ~2850-2950 | C-H Stretch | Aliphatic (CH₃) | Medium-Weak |

| ~1635-1650 | C=O Stretch | γ-Pyrone Ketone | Strong |

| ~1580-1610 | C=C Stretch | Aromatic & Pyrone Ring | Strong-Medium |

| ~1450-1490 | C=C Stretch | Aromatic Ring | Medium |

| ~1000-1250 | C-O-C Stretch | Aryl-Alkyl Ether | Strong |

Interpretation of the IR Spectrum:

-

The Carbonyl Signature: The most diagnostic peak is the intense absorption band in the region of 1635-1650 cm⁻¹.[4] This frequency is lower than that of a typical acyclic ketone (~1715 cm⁻¹) due to the conjugation of the carbonyl group with the pyrone ring's double bond and the benzene ring, which lowers the bond order and vibrational frequency.

-

C-H Stretching: The spectrum shows distinct bands for sp² C-H stretching (aromatic and vinylic) just above 3000 cm⁻¹ and sp³ C-H stretching (methyl group) just below 3000 cm⁻¹.[5]

-

C=C and C-O Stretching: Strong absorptions in the 1610-1450 cm⁻¹ region are characteristic of the C=C bond stretching within the aromatic and pyrone systems. A strong band in the 1250-1000 cm⁻¹ region corresponds to the asymmetric C-O-C stretching of the aryl ether linkage within the chromone ring.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing the molecule to lose an electron and form a radical cation, the molecular ion (M⁺·).

-

Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, characteristic ions.

-

Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Analysis of the Mass Spectrum of this compound

The mass spectrum of this compound (Molecular Weight: 160.17 g/mol ) is characterized by a prominent molecular ion peak and a predictable fragmentation pathway dominated by a retro-Diels-Alder (RDA) reaction.[6]

Table 4: Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Origin |

| 160 | [C₁₀H₈O₂]⁺· | Molecular Ion (M⁺·) |

| 132 | [M - CO]⁺· | Loss of carbon monoxide |

| 131 | [M - CO - H]⁺ | Loss of CO and a hydrogen radical |

| 117 | [M - CO - CH₃]⁺ | Loss of CO and a methyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Key Fragmentation Pathways:

The fragmentation of chromones is highly characteristic.[7][8] The primary pathway involves a retro-Diels-Alder (RDA) reaction of the pyrone ring, although initial losses of small, stable molecules like carbon monoxide (CO) are also common.

-

Molecular Ion (m/z 160): The base peak or a very intense peak corresponding to the intact molecule radical cation.[9]

-

Loss of Carbon Monoxide (m/z 132): A common fragmentation for cyclic ketones is the expulsion of a neutral CO molecule, leading to a fragment ion at m/z 132.

-

Subsequent Fragmentations: The [M-CO]⁺· ion can further fragment by losing a hydrogen radical to give m/z 131 or a methyl radical to give m/z 117.

Visualization of Core Fragmentation

Caption: Primary fragmentation pathway of this compound in EI-MS.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the synergistic combination of these techniques. No single method provides the complete picture, but together, they offer unambiguous structural proof.

Caption: Integrated workflow for the structural elucidation of this compound.

The process begins with MS, which provides the molecular formula (C₁₀H₈O₂ from a high-resolution MS) and molecular weight (160 Da). IR spectroscopy then confirms the presence of key functional groups: a conjugated ketone, an aromatic ring, and an ether linkage. Finally, ¹H and ¹³C NMR provide the definitive map, showing the exact placement of each atom and confirming the 6-methyl substitution pattern and the integrity of the chromone core. The combined data leave no doubt as to the identity and purity of the compound.

References

- Sharma, S., et al. (Year not specified). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.

-

Mary, Y. S., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences, 3(143). [Link]

- Sharma, S., et al. (Year not specified). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry.

-

Hanifin, J. W., & Cohen, E. (1970). Spectroscopic studies on some chromones. Canadian Journal of Chemistry, 48(24), 3928-3933. [Link]

-

Hanifin, J. W., & Cohen, E. (1970). Spectroscopic studies on some chromones. Canadian Journal of Chemistry, 48(24). [Link]

- BenchChem. (2025). Mass Spectrometry Fragmentation of 6,7-Dimethylchromone: A Technical Overview. BenchChem.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

- Nchinda, A. T. (n.d.).

-

ResearchGate. (n.d.). The proposed MSn fragmentation patterns of representative chromone chamaechromone in negative ion mode. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and.

-

National Center for Biotechnology Information. (n.d.). 3-Formyl-6-methylchromone. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 3-formyl this compound. [Link]

- ResearchGate. (n.d.). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone).

- ResearchGate. (n.d.). Structural, Spectroscopic analysis (FT-IR, FT-Raman & UV-Visible)

-

Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. [Link]

- ResearchGate. (n.d.). Assignment of the most characteristic Infrared bands for chromone 1&....

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000258).

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

-

PubMed. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. [Link]

-

PubMed. (1995). Heteronuclear NMR studies of the chromone alkaloids and revision of the structure of some.... [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

- ChemicalBook. (n.d.). CHROMONE(491-38-3) 1H NMR spectrum.

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis and NMR studies of novel chromone-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. This compound | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Data for 6-Methylchromone Derivatives

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-methylchromone and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth insights into spectral interpretation, experimental protocols, and the influence of substituents on chemical shifts, serving as an essential resource for the structural elucidation of this important class of compounds.

Introduction: The Significance of Chromones and NMR Spectroscopy